molecular formula C6H12O2 B146681 2,2-Dimethylbutyric acid CAS No. 595-37-9

2,2-Dimethylbutyric acid

Cat. No. B146681
CAS RN: 595-37-9
M. Wt: 116.16 g/mol
InChI Key: VUAXHMVRKOTJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylbutyric acid is a carboxylic acid derivative that has been studied in various contexts, including its role in molecular recognition and its use as a ligand in coordination chemistry. It is known for its ability to form intermolecular hydrogen bonds, which is a significant property for molecular assembly and recognition processes .

Synthesis Analysis

The synthesis of 2,2-dimethylbutyric acid derivatives has been explored in several studies. For instance, the synthesis of 2,2-dimethylolbutyric acid was achieved through aldol condensation and oxidation from formaldehyde and propionaldehyde using phase transfer catalysis . Another derivative, 2-isopropyl-2,3-dimethyl-butyric acid, was synthesized from diisopropyl ketone and a Grignard reagent followed by Koch-Haaf carboxylation . These methods demonstrate the versatility of 2,2-dimethylbutyric acid derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of 2,2-dimethylbutyric acid derivatives has been elucidated using various techniques. X-ray diffraction studies have revealed the dimeric structure of a 2,2-dimethylbutynoic acid derivative with hydrogen bonding between the amide and carboxylic acid groups . Additionally, the crystal structure of dimethylbis(2-pyridinethiolato-N-oxide)tin(IV), which includes 2,2-dimethylbutyric acid as a ligand, shows a skew-trapezoidal bipyramidal coordination geometry around the tin atom .

Chemical Reactions Analysis

2,2-Dimethylbutyric acid and its derivatives participate in various chemical reactions. For example, the acid−amide intermolecular hydrogen bonding in one of the derivatives is a key feature that allows the formation of a dimeric structure, which has been confirmed in different states such as in crystals, chloroform solution, and the gas phase . The ability to form stable dimers through hydrogen bonding is crucial for applications in molecular recognition.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylbutyric acid derivatives are influenced by their molecular structure. The presence of the tert-pentyl group in the hydrophobic carboxylate ligand contributes to the formation of polynuclear manganese clusters with interesting magnetic properties, suggesting potential applications in materials science . The conformational analysis of 4-amido-2,4-dimethylbutyric acid derivatives has shown that the amido group tends to adopt a gauche conformation relative to the main chain of the molecule, which could affect the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Intermolecular Hydrogen Bonding

2,2-Dimethylbutyric acid demonstrates significant potential in molecular recognition and intermolecular hydrogen bonding. It can form a hydrogen-bonded dimer through interactions between the amide and carboxylic acid groups, as observed in various states like crystals, solutions, and gas phases (Wash et al., 1997).

Pharmacokinetic Evaluation

2,2-Dimethylbutyric acid (DMB) has been investigated for its pharmacokinetic properties. A study developed an LC-MS assay to quantify DMB in rat plasma, which is crucial for evaluating its efficacy and metabolism (Parise et al., 2008).

Hemoglobin Gene Induction

A placebo-controlled phase II study explored 2,2-dimethylbutyric acid as a fetal globin gene inducer in sickle cell disease. However, the study highlighted the need for alternative administration schedules to improve tolerance and effectiveness (Reid et al., 2014).

Chemical Synthesis

The synthesis of 2,2-dimethylbutyric acid and its derivatives is a significant area of research. This includes studies on the condensation and oxidation processes to produce various derivatives and compounds like 2,2-dimethylolbutyric acid (Jie, 2005).

Conformational Analysis

Research has been conducted on the conformational analysis of 2,2-dimethylbutyric acid derivatives, providing insights into their molecular structures and potential applications in various fields (Hoffmann et al., 2000).

Natural Product Synthesis

2,2-Dimethylbutyric acid is used in the synthesis of natural products like pantonine, showcasing its utility in producing compounds with potential biological activities (Kimpe et al., 1994).

Erythroid Differentiation Induction

Butyric acid, closely related to 2,2-dimethylbutyric acid, has been found to induce erythroid differentiation in cultured cells, revealing its potential in cellular differentiation and therapy (Leder & Leder, 1975).

Safety And Hazards

2,2-Dimethylbutyric acid is combustible and can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . It’s recommended to handle it with appropriate personal protective equipment and avoid ingestion and inhalation .

Future Directions

While specific future directions for 2,2-Dimethylbutyric acid are not mentioned in the search results, SCFAs like 2,2-Dimethylbutyric acid are being studied for their potential as biomarkers for various diseases, including cancer . This suggests that future research may focus on further understanding the role of 2,2-Dimethylbutyric acid in disease processes and its potential therapeutic applications.

properties

IUPAC Name

2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAXHMVRKOTJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032811
Record name 2,2-Dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylbutyric acid

CAS RN

595-37-9
Record name 2,2-Dimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylbutanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dimebutic Acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY606CN05O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylbutyric acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylbutyric acid
Reactant of Route 3
Reactant of Route 3
2,2-Dimethylbutyric acid
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylbutyric acid
Reactant of Route 5
2,2-Dimethylbutyric acid
Reactant of Route 6
2,2-Dimethylbutyric acid

Citations

For This Compound
281
Citations
N Uchiyama, Y Kagami, Y Saito, S Abe… - European journal of …, 1991 - Springer
Metabolic pathways of simvastatin (MK-733), a lactone prodrug of an inhibitor of HMG-CoA reductase, were elucidated in male rats, using the [ 14 C]-labelled compound. Evidence has …
Number of citations: 7 link.springer.com
JG Guerra, CN Miller - 2021 - digitalcommons.georgiasouthern …
Over the past few years, the advancements made in the field of modern coordination chemistry has opened a whole new door to polynuclear metal complexes and their possible …
AJ Armstrong, BR Henke, MS Collado… - Journal of Medicinal …, 2021 - ACS Publications
Propionic acidemia (PA) and methylmalonic acidemia (MMA) are rare autosomal recessive disorders of propionyl-CoA (P-CoA) catabolism, caused by a deficiency in the enzymes P-…
Number of citations: 7 pubs.acs.org
WJ Evans, DG Giarikos, JW Ziller - Organometallics, 2001 - ACS Publications
Synthetic, structural, and reactivity results are presented on neodymium and lanthanum carboxylates that can function as models for diene polymerization catalysts. The neodymium and …
Number of citations: 119 pubs.acs.org
H Sato, K Hirose - Applied Catalysis A: General, 1999 - Elsevier
For the vapor phase hydrolysis of a vinylidene-type dichloride into its corresponding carboxylic acid, several efficient catalysts were found. They are acidic mixed metal oxides: WO 3 –…
Number of citations: 4 www.sciencedirect.com
NR Conceicao, OV Nesterova, C Rajnak, R Boča… - Dalton …, 2020 - pubs.rsc.org
The synthesis, crystal structures and magnetic properties are reported for three novel mixed-valence tetranuclear [MnII2MnIII2(HBuDea)2(BuDea)2(EBA)4] (1), [MnII2MnIII2(HBuDea)2(…
Number of citations: 6 pubs.rsc.org
MN Rahman, A Diantini, M Fattah, MI Barliana… - Analytical and …, 2021 - Springer
Short-chain fatty acids (SCFAs) are the main gut microbe metabolites, which have no more than six carbons. SCFAs are an emerging biomarker in metabolic diseases, including central …
Number of citations: 10 link.springer.com
JCY Chan, DYQ Kioh, GC Yap, BW Lee… - … of pharmaceutical and …, 2017 - Elsevier
A novel liquid chromatography tandem mass spectrometry (LCMSMS) method for the quantitative measurement of gut microbial-derived short-chain fatty acids (SCFAs) in human infant …
Number of citations: 71 www.sciencedirect.com
W Haaf - Organic Syntheses, 2003 - Wiley Online Library
Methylcyclohexanecarboxylic acid reactant: 28.5 g. (0.25 mole) of 2‐methylcyclohexanol product: 1‐methylcyclohexanecarboxylic acid byproduct: 75% cyclohexanecarboxylic acid …
Number of citations: 0 onlinelibrary.wiley.com
T Kaneda - Biochemistry, 1971 - ACS Publications
Toshi Kaneda abstract: The incorporation of eight C6-alkanoic fatty acids into long-chain fatty acids by the growing cells of Bacillus subtilis (ATCC-7059) has been studied. Among them, …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.